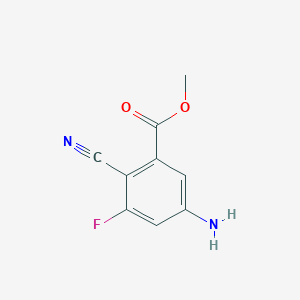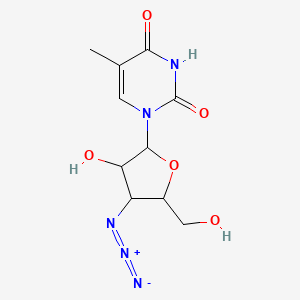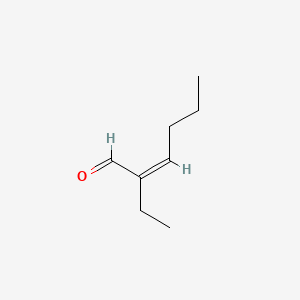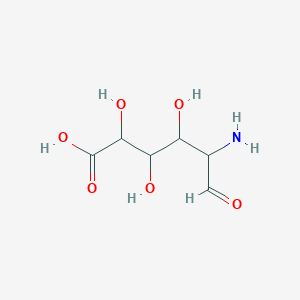
5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-deoxygalacturonic acid is a derivative of galacturonic acid, where the hydroxyl group at the second carbon is replaced by an amino group. This compound is a part of the amino sugar family and is known for its role in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-deoxygalacturonic acid typically involves the conversion of galacturonic acid derivatives. One common method includes the use of nitrosyl chloride to add to the acetylated glycal, followed by conversion to the acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . This multi-step process involves:
- Addition of nitrosyl chloride to the acetylated glycal.
- Conversion of the adduct to the acetylated derivative of the 2-oximinohexose.
- Reduction of the oxime to amine using zinc-copper couple in glacial acetic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-deoxygalacturonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc-copper couple in glacial acetic acid is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce different amino sugar derivatives.
Scientific Research Applications
2-Amino-2-deoxygalacturonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in the structure and function of various biomolecules.
Industry: Used in the production of certain biopolymers and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-deoxygalacturonic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino sugar metabolism and can influence various biochemical pathways by modifying the structure and function of biomolecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-deoxyglucose: Similar structure but derived from glucose.
2-Amino-2-deoxymannose: Derived from mannose.
2-Amino-2-deoxytalose: Derived from talose.
Uniqueness
2-Amino-2-deoxygalacturonic acid is unique due to its specific structure and the presence of the uronic acid group, which differentiates it from other amino sugars. This unique structure allows it to participate in specific biochemical pathways and interactions that other similar compounds may not .
Properties
Molecular Formula |
C6H11NO6 |
|---|---|
Molecular Weight |
193.15 g/mol |
IUPAC Name |
5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13) |
InChI Key |
BBWFIUXRDWUZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



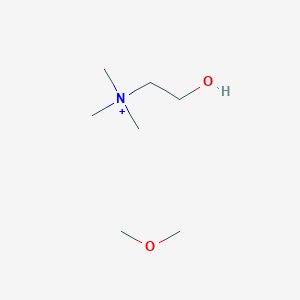

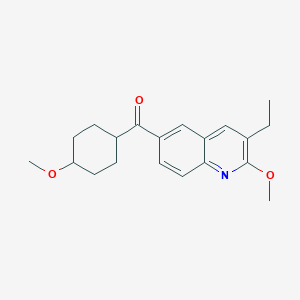

![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)

![2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)
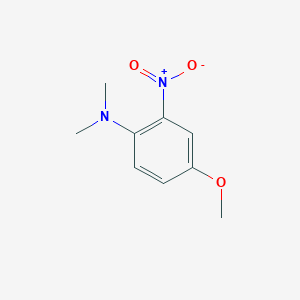
![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)

